N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
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Overview
Description
N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14ClN3O3S and a molecular weight of 339.8 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, an ethanimidoyl group, and a benzenesulfonohydrazide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide typically involves the reaction of 3-chlorophenol with ethanimidoyl chloride to form an intermediate, which is then reacted with benzenesulfonohydrazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted ethanimidoyl derivatives.
Scientific Research Applications
N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
- N’-[2-(3-bromophenoxy)ethanimidoyl]benzenesulfonohydrazide
- N’-[2-(3-fluorophenoxy)ethanimidoyl]benzenesulfonohydrazide
Uniqueness
N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is unique due to the presence of the 3-chlorophenoxy group, which can impart specific chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct reactivity and biological activity profiles .
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(3-chlorophenoxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-5-4-6-12(9-11)21-10-14(16)17-18-22(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKATGXMPRCRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC(=CC=C2)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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